molecular formula C24H29N3O5S B14935079 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14935079
M. Wt: 471.6 g/mol
InChI Key: CYQSLAXPCFPVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2-methoxyethyl-substituted indole moiety at the N1 position of the piperidine ring and a 4-methoxyphenylsulfonyl group at the C1 position. This structure combines aromatic sulfonamide and indole functionalities, which are commonly associated with bioactive properties, including kinase inhibition and receptor modulation .

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C24H29N3O5S/c1-31-17-16-26-13-12-21-22(4-3-5-23(21)26)25-24(28)18-10-14-27(15-11-18)33(29,30)20-8-6-19(32-2)7-9-20/h3-9,12-13,18H,10-11,14-17H2,1-2H3,(H,25,28)

InChI Key

CYQSLAXPCFPVJU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the methoxyphenyl sulfonyl group can be added via sulfonylation reactions using appropriate sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Piperidine-4-Carboxamides

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Biological Activity/Findings Reference
Target Compound 1-(4-Methoxyphenyl)sulfonyl; N1-(2-methoxyethyl)indole Hypothesized kinase inhibition (inferred from structural analogs)
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenylpiperazine; ethyl carboxylate Potential CNS activity (synthesis-focused study)
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-... (Compound 2) 4-Methoxy-6-methylpyridinone; indole-3-carboxamide Demonstrated in vitro activity in undisclosed targets (LC-MS confirmed purity)
AZD5363 Pyrrolopyrimidine; 4-amino-piperidine-4-carboxamide Potent Akt inhibitor (IC₅₀ = 5–50 nM); high selectivity over ROCK; favorable PK in vivo
1-(4-Methoxy-3-methylbenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide 4-Methoxy-3-methylbenzenesulfonyl; methoxypropylamide Structural analog with modified sulfonyl group; no explicit activity data
N-[1-(4-Acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide 4-Acetamidobenzenesulfonyl; imidazole-carboxamide Undisclosed activity; highlights sulfonamide diversity

Key Comparative Insights

Substituent Effects on Bioactivity
  • Sulfonyl Group Modifications: The target compound’s 4-methoxyphenylsulfonyl group differs from the 4-acetamidobenzenesulfonyl group in and the 4-methoxy-3-methylbenzenesulfonyl group in . Methoxy groups generally enhance solubility, while acetamido groups may introduce hydrogen-bonding interactions. In AZD5363 , the 4-amino-piperidine carboxamide core contributes to Akt binding, suggesting that the target compound’s indole and sulfonyl groups may similarly modulate kinase affinity.
Indole vs. Heterocyclic Moieties
  • The target’s N1-(2-methoxyethyl)indole contrasts with pyridinone () and pyrrolopyrimidine () substituents in analogs. Indole derivatives are known for serotonin receptor interactions, but their role here is speculative without direct data.
Pharmacokinetic (PK) Considerations
  • AZD5363 demonstrates oral bioavailability and in vivo efficacy, attributed to its balanced lipophilicity and polar surface area. The target compound’s methoxyethyl chain may similarly reduce metabolic clearance compared to simpler alkyl chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.